3,5-DI-Tert-butyl-4-methoxybenzaldehyde
Overview
Description
3,5-DI-Tert-butyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.37 g/mol . It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a benzaldehyde core. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde typically involves the reaction of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-DI-Tert-butyl-4-methoxybenzoic acid.
Reduction: 3,5-DI-Tert-butyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also used in the development of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The tert-butyl and methoxy groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde
- 3,5-DI-Tert-butyl-2-methoxybenzaldehyde
- 3,5-DI-Tert-butyl-4-methoxybenzoic acid
- 3,5-DI-Tert-butyl-4-methoxybenzyl alcohol
Comparison: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is unique due to the presence of both tert-butyl and methoxy groups, which provide steric hindrance and electronic effects that influence its reactivity. Compared to its hydroxy counterpart, the methoxy group makes it less reactive towards nucleophiles but more stable under oxidative conditions .
Properties
IUPAC Name |
3,5-ditert-butyl-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTILSNFKCZCROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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